{1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}(morpholin-4-yl)methanone
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Overview
Description
4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE is a complex organic compound that features a unique combination of heterocyclic structures. The compound includes a 1,2,4-oxadiazole ring, a pyridine ring, an imidazole ring, and a morpholine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBONYL}MORPHOLINE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are known for their antimicrobial and antiviral properties.
Imidazole Derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Morpholine Derivatives: Known for their pharmacological properties, including antimicrobial and anticancer activities.
Properties
Molecular Formula |
C16H16N6O3 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
[1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H16N6O3/c1-11-19-15(25-20-11)12-2-3-17-14(8-12)22-9-13(18-10-22)16(23)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
SLCXGJWQWFHJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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